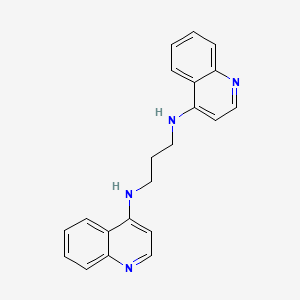![molecular formula C11H18O3 B14331602 6-[(Oxan-2-yl)oxy]hex-2-enal CAS No. 98076-79-0](/img/structure/B14331602.png)
6-[(Oxan-2-yl)oxy]hex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Oxan-2-yl)oxy]hex-2-enal is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a hexenal chain. This compound is a type of α,β-unsaturated aldehyde, which is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-2-yl)oxy]hex-2-enal typically involves the reaction of hex-2-enal with oxane derivatives under controlled conditions. One common method is the ring-opening of cyclopropanols followed by oxidation. The reaction conditions often include the use of N-methylmorpholine N-oxide as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using allyl bromides and cyclopropyl sulfonates. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(Oxan-2-yl)oxy]hex-2-enal undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: N-methylmorpholine N-oxide, chromium compounds.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted alkenes
Scientific Research Applications
6-[(Oxan-2-yl)oxy]hex-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-[(Oxan-2-yl)oxy]hex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various synthetic pathways and biological interactions .
Comparison with Similar Compounds
Similar Compounds
2-Hexenal: Another α,β-unsaturated aldehyde with similar reactivity but lacking the oxane ring.
6-[(Tetrahydro-2H-pyran-2-yl)oxy]hex-2-enal: A stereoisomer with similar structural features.
Uniqueness
6-[(Oxan-2-yl)oxy]hex-2-enal is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
98076-79-0 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-(oxan-2-yloxy)hex-2-enal |
InChI |
InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1,4,8,11H,2-3,5-7,9-10H2 |
InChI Key |
FXRQMGQJKCTRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
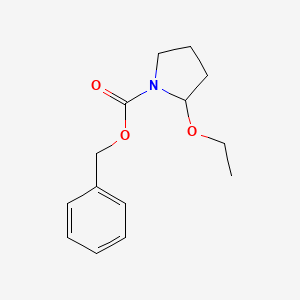
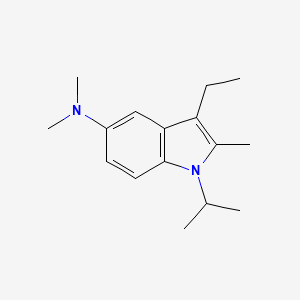
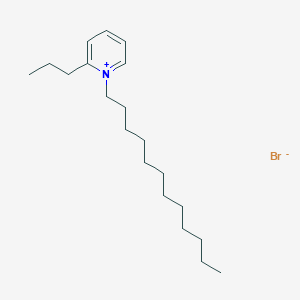
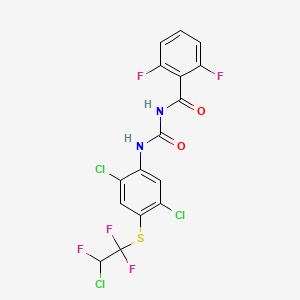
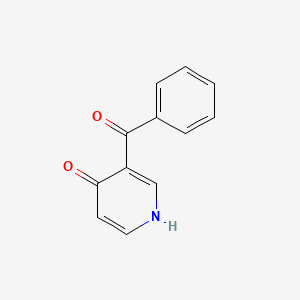

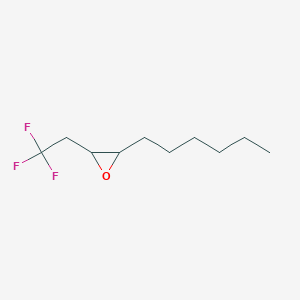
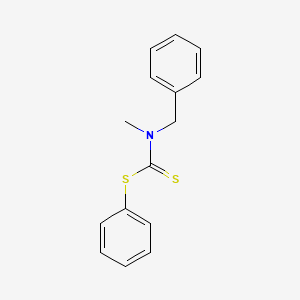
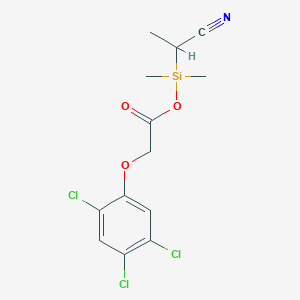
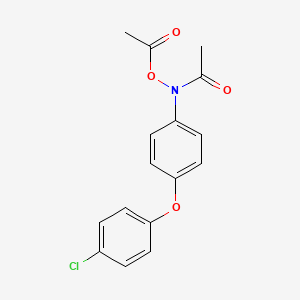
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
